Enantiomeric Excess Upgrade by Calcium Crystallization
The calcium salt of (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid can be obtained with enantiomeric excess exceeding 98% following crystallization, starting from non-racemic mixtures containing only 76-82% ee in the R-form. In one representative example, a starting sodium carboxylate with 76% ee (R-form) yielded calcium salt crystals with >98% ee (R-form) after crystallization [1]. This demonstrates that the (R)-enantiomer, when procured as the free acid or its sodium/calcium salt, can be readily upgraded to near-optical purity via simple recrystallization, whereas the racemate offers no such upgradability without prior chiral resolution.
| Evidence Dimension | Enantiomeric Excess (ee) before and after calcium salt crystallization |
|---|---|
| Target Compound Data | >98% ee (R-form) after crystallization |
| Comparator Or Baseline | 76% ee (R-form) starting sodium carboxylate; 78% ee (R-form) starting material in separate example |
| Quantified Difference | ≥22-23% absolute increase in ee, achieving near-optical purity (>98% ee) |
| Conditions | Calcium salt crystallization from methanol/water; ee determined by ¹H NMR with chiral shift reagent R-(+)-1-(1-naphthyl)ethylamine at 360 MHz |
Why This Matters
Procurement of the (R)-enantiomer rather than racemate eliminates the need for preparative chiral chromatography or enzymatic resolution, directly reducing purification costs and time-to-isolate in downstream synthesis.
- [1] US Patent 5,164,519, Example 3, Crystallization of calcium salt of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (76% ee → >98% ee), 1992. View Source
